molecular formula C7H8N2O3 B574586 Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate CAS No. 163719-78-6

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B574586
CAS RN: 163719-78-6
M. Wt: 168.152
InChI Key: UVDPMYFYUQZZEN-UHFFFAOYSA-N
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Description

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that falls under the category of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . They are known for their versatility in the field of drug discovery .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole ring, which is part of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, has been extensively studied for its potential as an anti-infective agent. Research indicates that these compounds can be effective against a variety of infectious diseases, including tuberculosis, malaria, and certain nosocomial infections . The oxadiazole ring’s ability to act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms contributes to its anti-infective properties .

Anticancer Activity

Oxadiazoles have shown promise in anticancer research. Their structural versatility allows for the creation of compounds that can interact with various biological targets, potentially leading to the development of new anticancer drugs. The presence of the oxadiazole ring can enhance the efficacy of these compounds by improving their interaction with cancerous cells .

Agricultural Applications

In agriculture, Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate could be used to develop new herbicides, insecticides, and fungicides. The oxadiazole derivatives are known for their biological activity, which includes the ability to protect plants from various pathogens and pests . This makes them valuable candidates for safeguarding crops and ensuring food security.

High-Energy Materials

The high positive enthalpy of formation and density of oxadiazole derivatives make them suitable for the synthesis of high-energy materials. These properties are particularly relevant in the design of explosives and propellants, where stability and energy release are critical factors .

Drug Discovery and Design

The oxadiazole core of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate can be utilized in drug discovery to create novel therapeutic agents. Its ability to form stable and diverse chemical structures allows for the exploration of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Synthetic Methodology Advancements

The synthesis of 1,2,4-oxadiazole derivatives, including Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, has benefited from advancements in synthetic methodologies. Techniques such as microwave-induced synthesis have led to shorter reaction times, higher yields, and simpler purification processes, which are advantageous for large-scale production .

properties

IUPAC Name

ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDPMYFYUQZZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665322
Record name Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163719-78-6
Record name Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate
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